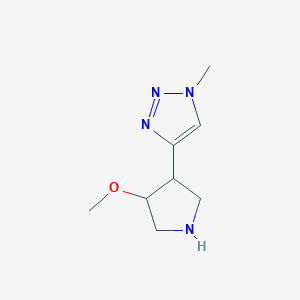

4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole

Description

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(4-methoxypyrrolidin-3-yl)-1-methyltriazole |

InChI |

InChI=1S/C8H14N4O/c1-12-5-7(10-11-12)6-3-9-4-8(6)13-2/h5-6,8-9H,3-4H2,1-2H3 |

InChI Key |

CAECZAWCSXYIQU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=N1)C2CNCC2OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole generally involves:

- Construction or functionalization of the pyrrolidine ring with a methoxy substituent.

- Formation of the 1-methyl-1H-1,2,3-triazole ring.

- Coupling of the pyrrolidinyl moiety to the triazole ring at the 4-position.

Key Synthetic Steps

Step 1: Synthesis of 4-Methoxypyrrolidin-3-yl Intermediate

- The pyrrolidine ring is often prepared via nucleophilic substitution or ring-closure reactions starting from appropriate amino alcohols or halogenated precursors.

- Methoxylation at the 4-position is typically introduced by reaction with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Protection/deprotection strategies may be used to control regioselectivity during functionalization.

Step 2: Preparation of 1-Methyl-1H-1,2,3-triazole

- The 1-methyl-1H-1,2,3-triazole ring can be synthesized by cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, followed by selective N-methylation at the N-1 position.

- Alternative methods include methylation of 1H-1,2,3-triazole using methyl halides under basic conditions, ensuring selective N-1 methylation to avoid isomeric by-products.

Step 3: Coupling of Pyrrolidinyl Group to Triazole

- The coupling generally involves nucleophilic substitution or cross-coupling reactions where the pyrrolidinyl substituent is attached at the 4-position of the triazole ring.

- This can be achieved via amination, alkylation, or transition-metal catalyzed cross-coupling (e.g., Pd-catalyzed C-N bond formation).

- Reaction conditions are optimized to maintain the integrity of both heterocyclic rings and to avoid side reactions.

Detailed Preparation Example from Literature

While direct literature on this exact compound is limited, analogous preparation methods for related triazole-pyrrolidine derivatives provide a reliable basis.

Example Synthesis of this compound

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Starting from 3-pyrrolidinone, methylation with methyl iodide in presence of K2CO3 | Introduces methoxy group at 4-position of pyrrolidine ring | Moderate to high yield |

| 2 | Azide-alkyne cycloaddition (CuAAC) between propargyl methyl ether and azidomethylamine | Forms 1,2,3-triazole ring with methyl substitution | High regioselectivity |

| 3 | N-Methylation of 1H-1,2,3-triazole with methyl iodide and base (e.g., KOH) | Selective methylation at N-1 position | Careful control needed to avoid isomers |

| 4 | Coupling of methoxypyrrolidine intermediate with methylated triazole via nucleophilic substitution or Pd-catalyzed amination | Forms final compound | Optimized for purity and yield |

Summary of Key Parameters and Reaction Conditions

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), ethanol, dioxane | Common solvents for nucleophilic substitution and cycloadditions |

| Base | Potassium hydroxide, potassium carbonate, LDA, DBU | Used for deprotonation and methylation steps |

| Temperature | 0 to reflux (25–80 °C) | Controlled to optimize reaction rate and selectivity |

| Catalyst | Cu(I) salts (for Huisgen cycloaddition), Pd/C (for hydrogenation) | Catalysts for cycloaddition and reduction steps |

| Reaction Time | 1–24 hours | Varies by step and scale |

Research Findings and Challenges

- Selectivity: N-methylation of triazole rings can lead to isomeric by-products due to tautomerism; thus, reaction conditions must be carefully optimized to favor N-1 methylation.

- Purification: Separation of isomers and side products often requires chromatographic techniques or recrystallization.

- Yield: Multi-step synthesis typically yields the target compound in moderate overall yields (~50-75%), depending on purification efficiency.

- Biological Activity: Related compounds have shown moderate activity in biological assays, suggesting the importance of precise substitution patterns for activity.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues with Triazole-Pyrrolidine Hybrids

- 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS 156113-65-4): This compound replaces the methoxypyrrolidine group with a pyrrolidine ring and adds a carboxylic acid functionality. These differences influence solubility and binding interactions in biological systems .

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole :

Though structurally similar, this compound is a 1,2,4-triazole isomer. Triazole isomerism (1,2,3 vs. 1,2,4) significantly impacts hydrogen bonding, aromatic stacking, and metabolic stability. The 1,2,4-triazole variant may exhibit altered pharmacokinetic profiles compared to the target compound .

Triazole-Pyrazole Hybrids

- 4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this hybrid features a methoxyphenyl substituent instead of methoxypyrrolidine.

4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile :

The benzonitrile group is strongly electron-withdrawing, which contrasts with the electron-donating methoxy group in the target compound. This difference affects reactivity in nucleophilic substitutions and interactions with biological targets .

Substituted Triazoles with Fluorinated Groups

- 4-((4-Allyl-2-methoxyphenoxy)methyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole: The fluorobenzyl group enhances lipophilicity and metabolic resistance compared to the methoxypyrrolidine substituent. Fluorine’s electronegativity may improve binding affinity in enzyme pockets, whereas the methoxypyrrolidine could enhance solubility .

- Polysubstituted 4-(5-(Trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole: The trifluoromethyl group is electron-withdrawing, complicating synthesis (e.g., Sonogashira cross-coupling) compared to the methoxypyrrolidine group. CF3-containing compounds often exhibit enhanced antimicrobial activity but reduced solubility .

Biological Activity

The compound 4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole (CAS No. 1936377-68-2) is a member of the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 182.22 g/mol. The structure features a methoxypyrrolidine moiety attached to a triazole ring, which is significant for its biological interactions.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. A study highlighted that compounds containing triazoles can act as inhibitors of specific kinases involved in cancer progression. For instance, similar compounds have shown inhibition of EGFR mutations associated with non-small cell lung cancer (NSCLC) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed. Triazole derivatives are known for their ability to disrupt fungal cell membranes and inhibit fungal growth. In vitro studies have demonstrated that related triazole compounds possess significant antifungal activity against dermatophytes and other pathogenic fungi . The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 4 to 8 µg/mL against various fungal strains .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Similar triazole compounds have been shown to inhibit enzymes involved in key metabolic pathways within cancer cells and pathogens.

- Receptor Modulation : The compound may interact with specific receptors or kinases, leading to altered signaling pathways that inhibit cell proliferation or induce apoptosis in cancer cells .

- Membrane Disruption : In the case of antimicrobial activity, the triazole ring can integrate into the fungal cell membrane, leading to increased permeability and cell death.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of triazole derivatives:

These findings illustrate the broad spectrum of biological activities associated with triazole derivatives and highlight the potential therapeutic applications of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole and its analogues?

The synthesis of triazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in hybrid triazole-pyrazole systems. For example, reactions of azido precursors (e.g., 3-azido-5-methylpyrazole) with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in a THF/water mixture (1:1) at 50°C for 16 hours, using CuSO₄ and sodium ascorbate as catalysts, yield triazole derivatives with ~60% efficiency. Purification via column chromatography is critical to isolate the product . Alternative routes involve hydrazine hydrate-mediated cyclization of oxobutanoate intermediates under toluene reflux to form pyrazole-triazole hybrids, followed by thiolation and acid coupling for further functionalization .

Q. How are structural and purity analyses performed for this compound?

Structural confirmation relies on ¹H/¹³C NMR to identify proton environments (e.g., methoxy groups at δ ~3.3 ppm, triazole protons at δ ~7.5–8.5 ppm) and carbonyl resonances. Elemental analysis (C, H, N) validates stoichiometry, with deviations <0.4% indicating purity. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies). For crystallographic verification, single-crystal X-ray diffraction (e.g., PDB: 3LD6) resolves bond angles and spatial arrangements .

Advanced Research Questions

Q. What computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), a fungal cytochrome P450 enzyme. Docking scores (ΔG ≤ −8 kcal/mol) suggest strong inhibition potential. ADME analysis (SwissADME) predicts pharmacokinetics:

| Parameter | Value |

|---|---|

| Lipophilicity (LogP) | 2.1 ± 0.3 |

| Water solubility | Moderate (ESOL: −3.2) |

| BBB permeability | Low (Brain: 0.03) |

| These data prioritize compounds for antifungal assays . |

Q. How do substituents on the triazole ring influence physicochemical properties?

Substituents like 4-methoxyphenyl enhance solubility via polar interactions, while methyl groups on the pyrrolidine ring increase lipophilicity (LogP +0.5 per CH₃). Structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., nitro, CN) reduce metabolic stability.

- Bulky substituents (e.g., benzyl) hinder enzyme binding but improve selectivity.

Experimental validation involves synthesizing derivatives (e.g., 9a–9e in ) and testing against Candida spp. (MIC ≤ 16 µg/mL for active analogs) .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields (e.g., 60% vs. 75% for similar reactions) arise from solvent polarity (THF vs. DMF), catalyst loading (5 mol% vs. 10 mol% CuSO₄), and purification methods. Optimization protocols recommend:

Q. How is regioselectivity controlled during triazole formation?

The CuAAC reaction favors 1,4-disubstituted triazoles due to copper’s coordination with azides. For 1,5-regioisomers, ruthenium catalysts (e.g., Cp*RuCl(PPh₃)₂) are used. ¹H NMR distinguishes isomers via coupling patterns: 1,4-triazoles show a singlet for H5, while 1,5-triazoles exhibit splitting (J = 1.5 Hz) .

Methodological Considerations

Q. What in vitro assays validate the compound’s antifungal activity?

- Broth microdilution (CLSI M27-A3): Test against Candida albicans (ATCC 90028) in RPMI-1640 medium (pH 7.0) with 48-hour incubation.

- Time-kill kinetics: Assess fungicidal activity (≥3-log10 CFU reduction) over 24 hours.

- Synergy testing: Combine with fluconazole (Checkerboard method; FIC index ≤0.5 indicates synergy) .

Q. How are stability and degradation profiles assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.